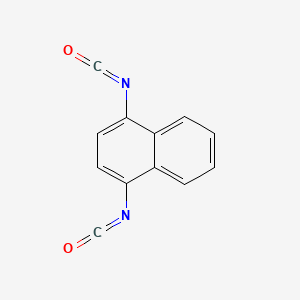
3-Formylrifamycin SV O-(hept-2-yl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formylrifamycin SV O-(hept-2-yl)oxime is a derivative of rifamycin, a class of antibiotics known for their broad-spectrum antibacterial activity This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups, a formyl group, and an oxime moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(hept-2-yl)oxime typically involves the modification of rifamycin SV. The process begins with the formylation of rifamycin SV to produce 3-Formylrifamycin SV. This intermediate is then reacted with hept-2-ylamine under specific conditions to form the oxime derivative. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3-Formylrifamycin SV O-(hept-2-yl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the formyl group or the oxime moiety, leading to the formation of different products.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups .
科学研究应用
3-Formylrifamycin SV O-(hept-2-yl)oxime has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antibacterial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an antibiotic and its effectiveness against resistant bacterial strains.
作用机制
The mechanism of action of 3-Formylrifamycin SV O-(hept-2-yl)oxime involves its interaction with bacterial RNA polymerase, inhibiting the transcription process. This inhibition prevents the synthesis of essential proteins, leading to the death of the bacterial cell. The compound’s unique structure allows it to bind effectively to the enzyme, making it a potent antibacterial agent .
相似化合物的比较
Similar Compounds
Rifamycin SV: The parent compound, known for its antibacterial activity.
Rifampicin: Another derivative of rifamycin with broad-spectrum antibacterial properties.
Rifapentine: A rifamycin derivative used in the treatment of tuberculosis.
Uniqueness
3-Formylrifamycin SV O-(hept-2-yl)oxime is unique due to its oxime moiety, which enhances its binding affinity to bacterial RNA polymerase. This modification potentially increases its effectiveness against resistant bacterial strains compared to other rifamycin derivatives .
属性
CAS 编号 |
41776-73-2 |
|---|---|
分子式 |
C45H62N2O13 |
分子量 |
839.0 g/mol |
IUPAC 名称 |
[(9E,19E,21E)-26-[(E)-heptan-2-yloxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H62N2O13/c1-12-13-14-18-24(4)60-46-21-30-35-40(53)33-32(39(30)52)34-42(28(8)38(33)51)59-45(10,43(34)54)57-20-19-31(56-11)25(5)41(58-29(9)48)27(7)37(50)26(6)36(49)22(2)16-15-17-23(3)44(55)47-35/h15-17,19-22,24-27,31,36-37,41,49-53H,12-14,18H2,1-11H3,(H,47,55)/b16-15+,20-19+,23-17+,46-21+ |
InChI 键 |
IJDVVHKYQZIMIK-XZSVOOATSA-N |
手性 SMILES |
CCCCCC(C)O/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
规范 SMILES |
CCCCCC(C)ON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



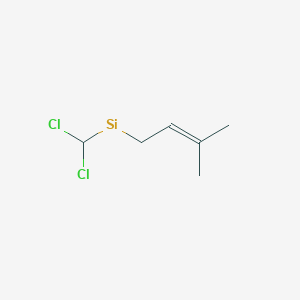

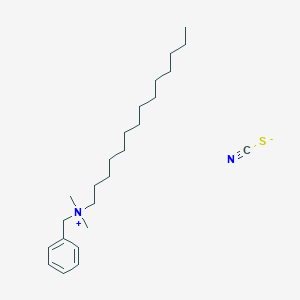

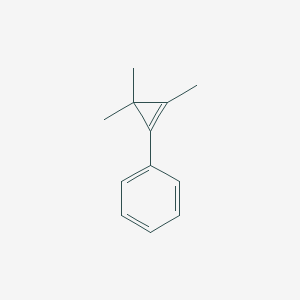

![2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one](/img/structure/B14663926.png)
![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)

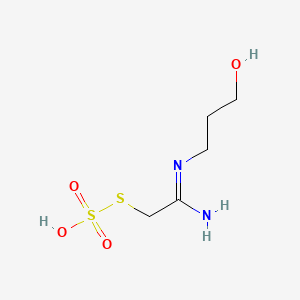
![5,8,14-Trioxo-5,8,13,14-tetrahydronaphtho[2,3-c]acridine-6-diazonium](/img/structure/B14663955.png)
